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Welcome to the Technical Support Center for ENO4 Expression Analysis. This guide provides

troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist

researchers, scientists, and drug development professionals in accurately characterizing the

expression of Enolase 4 (ENO4) in various tissues.

Understanding ENO4
Enolase 4 (ENO4) is a glycolytic enzyme that catalyzes the conversion of 2-phospho-D-

glycerate to phosphoenolpyruvate in the glycolytic pathway.[1][2][3] It is predicted to be

involved in cilium organization and is considered crucial for sperm motility and function.[1][2][4]

A variant in the ENO4 gene has been linked to human male infertility.[5]

ENO4 Expression Profile
ENO4 exhibits a distinct expression pattern, with high levels found in tissues containing motile

cilia. The Human Protein Atlas indicates tissue-enhanced expression in the choroid plexus and

fallopian tube.[3][6] Data suggests strong positivity in the cilia of the fallopian tube, bronchus,

and nasopharynx.[7][8] It is also expressed in male germ line stem cells within the testis.[1][3]

Quantitative Expression Data for Human ENO4
The following table summarizes the expression levels of ENO4 mRNA across various human

tissues based on data from the Human Protein Atlas and GeneCards. This can serve as a

baseline reference for experimental expectations.
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Tissue RNA Expression Level Protein Expression (IHC)

Fallopian Tube High Strong ciliary staining[8][9]

Testis High Detected in early spermatids[6]

Bronchus Medium
Signal overlap in cilia

axoneme[7]

Nasopharynx Medium
Signal overlap in cilia

axoneme[7]

Choroid Plexus Medium Tissue enhanced[3]

Lung Low Detected[1][7]

Prostate Low Low expression observed[9]

Liver Low Detected[7]

Kidney Low Detected[7]

Skeletal Muscle Low Detected[7]

Heart Muscle Low Detected[7]

Brain (Cerebral Cortex) Low Detected[7]

Data compiled from the Human Protein Atlas and GeneCards.[1][3][6][7][8][9] Expression levels

are relative and should be used as a general guide.

Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of ENO4 expression

using standard laboratory techniques.

Immunohistochemistry (IHC)
IHC is a powerful technique for visualizing protein expression within the spatial context of

tissues. However, various factors can lead to ambiguous results.
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Caption: General workflow for an IHC experiment, highlighting key troubleshooting points.

Q1: I'm not seeing any staining for ENO4 in my tissue sections. What could be the cause?

A1: Weak or no staining can result from several factors:

Low Protein Abundance: ENO4 may be expressed at very low levels in your target tissue.

Consider using a signal amplification system to enhance detection.[10]

Improper Antibody Concentration: The primary antibody concentration may be too low. Try

increasing the concentration or incubating overnight at 4°C.[10]

Antibody Incompatibility: Ensure your primary antibody is validated for IHC and that your

secondary antibody is raised against the host species of the primary antibody (e.g., use an

anti-rabbit secondary for a rabbit primary).[10][11]

Suboptimal Antigen Retrieval: The method (heat-induced or enzymatic) and duration of

antigen retrieval may need optimization for the specific tissue and fixation method used.[10]

Inactive Antibody: The antibody may have lost activity due to improper storage or handling.

Test the antibody on a positive control tissue, such as the fallopian tube.[8][10]
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Q2: My IHC slides have very high background staining, obscuring the specific signal. How can I

fix this?

A2: High background is often caused by non-specific antibody binding or endogenous enzyme

activity.[12][13]

Primary Antibody Concentration is Too High: This is a common issue with sensitive detection

systems. Titrate your primary antibody to find the optimal concentration that provides a

strong signal with low background.[10][13]

Insufficient Blocking: Increase the blocking time or try a different blocking agent (e.g., normal

serum from the same species as the secondary antibody).[13][14]

Endogenous Enzyme Activity: If using an HRP-based detection system, quench endogenous

peroxidase activity with a 3% H2O2 solution before blocking.[10][14] For tissues with high

endogenous biotin (e.g., kidney, liver), use an avidin/biotin blocking kit if you are using a

biotin-based detection system.[11]

Secondary Antibody Non-specificity: Run a negative control without the primary antibody. If

staining occurs, your secondary antibody may be binding non-specifically. Consider using a

pre-adsorbed secondary antibody.[10][12]

Western Blotting (WB)
Western blotting is used to detect and quantify protein expression in tissue lysates.
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Caption: Troubleshooting decision tree for common Western Blot issues.
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Q1: I cannot detect a band for ENO4 on my Western Blot.

A1: This can be due to several reasons:

Low Abundance of ENO4: ENO4 may be a low-abundance protein in your sample. Increase

the amount of protein loaded per well (up to 40-60 µg) or enrich for ENO4 using

immunoprecipitation.[15][16]

Inefficient Protein Extraction: Ensure your lysis buffer is appropriate for extracting the protein

from its subcellular location and always include protease and phosphatase inhibitors to

prevent degradation.[17][18]

Poor Antibody Performance: The antibody may not be suitable for WB or may have lost

activity. Titrate the antibody to determine the optimal concentration and include a positive

control lysate.[15][19]

Inefficient Transfer: Verify successful protein transfer from the gel to the membrane using a

reversible stain like Ponceau S. For smaller proteins, a PVDF membrane with a smaller pore

size (0.22 µm) can be beneficial.[15]

Q2: I see a band, but it's not at the predicted molecular weight for ENO4 (~70 kDa precursor,

~60 kDa mature form). Why?

A2: Discrepancies in molecular weight can occur due to:

Post-Translational Modifications (PTMs): Modifications such as phosphorylation or

glycosylation can alter a protein's migration on SDS-PAGE.

Protein Processing: ENO4 is known to be synthesized as a ~70-kDa precursor which is then

cleaved into a ~60-kDa mature enzyme.[3][20] The band you are observing could be one of

these forms.

Splice Variants: The ENO4 gene has multiple transcripts, which could result in protein

isoforms of different sizes.[5][6]

Sample Degradation: If you see bands at a lower molecular weight, it could be due to protein

degradation. Ensure fresh samples and protease inhibitors are used.[18]
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Q3: My blot has high background, making it difficult to see my specific ENO4 band.

A3: High background can be reduced by:

Optimizing Blocking: Over-blocking can sometimes mask epitopes. Try reducing the blocking

time or switching to a different blocking agent (e.g., 5% BSA instead of milk, or vice-versa).

[17][19]

Adjusting Antibody Concentrations: High concentrations of primary or secondary antibodies

are a common cause of background. Perform a titration to find the lowest effective

concentration.[19]

Increasing Washing Steps: Increase the duration and/or number of washes with TBS-T or

PBS-T to remove unbound antibodies more effectively.

Membrane Handling: Ensure the membrane does not dry out at any point during the

procedure.[19]

Quantitative PCR (qPCR)
qPCR is used to measure the mRNA expression levels of ENO4.
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Caption: A workflow for qPCR experiments, from RNA extraction to data analysis and

troubleshooting.

Q1: I'm getting no amplification or very late amplification (high Ct values) for ENO4. What

should I check?

A1: This issue can stem from multiple steps in the workflow:

RNA Quality/Integrity: Poor quality RNA or RNA degradation will lead to inefficient cDNA

synthesis. Always check RNA integrity (e.g., using a Bioanalyzer) and purity (A260/280 and

A260/230 ratios).[21]

Inefficient cDNA Synthesis: The reverse transcription step may be suboptimal. Ensure you

are using an appropriate amount of high-quality RNA and consider trying different reverse

transcription primers (e.g., oligo(dT)s, random hexamers, or gene-specific primers).[21]

Poor Primer Design:ENO4 primers may be inefficient or may not be specific. Re-design

primers following standard guidelines and validate their efficiency with a standard curve.[21]

Low Target Abundance:ENO4 mRNA levels might be very low in your tissue. You may need

to start with a larger amount of total RNA for cDNA synthesis.[21]

Incorrect Instrument Settings: Confirm that the correct filters for your chosen fluorophore are

selected on the qPCR instrument.[22][23]

Q2: My no-template control (NTC) is showing amplification. What does this mean?

A2: Amplification in the NTC indicates contamination of one or more of your reaction

components (master mix, primers, or water) with template DNA or amplicons from previous

runs.[24]

Solution: Clean your workspace and pipettes thoroughly.[24] Prepare fresh dilutions of your

primers and use new, nuclease-free water. When setting up plates, physically separate NTC

wells from high-concentration template wells to avoid cross-contamination.[24]

Q3: How do I choose a suitable reference gene for normalizing ENO4 expression in different

tissues?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://go.idtdna.com/rs/400-UEU-432/images/IDT_Real%20Time%20qPCR%20guide_Part%203-Troubleshooting.pdf?aliId=eyJpIjoiV2ZZRnQ2b2tLRFExaGdKZSIsInQiOiI5a3VjVGZPY2VBNGxsdzN1eHkxMDh3PT0ifQ%253D%253D
https://www.researchgate.net/post/My_qPCR_did_not_amplify_what_could_have_happened
https://azurebiosystems.com/qpcr-resources/troubleshooting/
https://azurebiosystems.com/qpcr-resources/troubleshooting/
https://azurebiosystems.com/qpcr-resources/troubleshooting/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: The selection of a stable reference (housekeeping) gene is critical for accurate qPCR data

normalization. The ideal reference gene's expression should not vary across the different

tissues or experimental conditions you are studying.[25][26]

Commonly Used Genes: Genes like GAPDH, ACTB, B2M, HPRT1, and RPL13A are often

used, but their stability must be validated for your specific experimental context.[25][27][28]

Validation: It is highly recommended to test a panel of 3-5 candidate reference genes on a

subset of your samples. Use algorithms like BestKeeper, geNorm, or NormFinder to

determine which gene (or combination of genes) is the most stable in your tissues of interest.

[27][28] For example, a study on human hepatocellular carcinoma tissues identified HMBS

as a highly stable reference gene.[28]

Key Experimental Protocols
Protocol: Western Blotting

Protein Extraction: Lyse tissue samples in RIPA buffer supplemented with a protease and

phosphatase inhibitor cocktail.[18] Sonicate lysates to ensure complete lysis and shear DNA.

[18] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.

Quantification: Determine the protein concentration of the supernatant using a BCA or

Bradford assay.

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 70°C

for 10-20 minutes.[17]

SDS-PAGE: Load samples onto a 4-15% polyacrylamide gel and run until adequate

separation is achieved.

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer

efficiency with Ponceau S staining.[15]

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5%

BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[19]

Primary Antibody Incubation: Incubate the membrane with anti-ENO4 primary antibody

(diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary

antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Repeat the washing step (Step 8).

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using

a chemiluminescence detector.[19]

Protocol: Immunohistochemistry (Paraffin-Embedded
Tissues)

Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded

ethanol series (100%, 95%, 70%; 2x 3 min each), and finally in distilled water.

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate

buffer (pH 6.0) and heating in a pressure cooker or water bath. Allow slides to cool to room

temperature.

Peroxidase Block: Incubate sections with 3% H2O2 in methanol for 15 minutes to block

endogenous peroxidase activity.[14] Wash with PBS.

Blocking: Block non-specific binding by incubating sections with 5% normal goat serum in

PBS for 1 hour.[13]

Primary Antibody Incubation: Incubate sections with anti-ENO4 primary antibody diluted in

blocking buffer overnight at 4°C in a humidified chamber.

Washing: Wash slides 3 times for 5 minutes each with PBS.

Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary

antibody for 1 hour at room temperature.

Washing: Repeat the washing step (Step 6).
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Detection: Apply an avidin-biotin-HRP complex (for biotinylated secondaries) or HRP-

polymer, followed by a DAB substrate-chromogen solution until the desired stain intensity

develops.

Counterstaining: Lightly counterstain with hematoxylin.

Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene,

then coverslip with mounting medium.

Protocol: Quantitative PCR (qPCR)
RNA Extraction: Extract total RNA from tissue samples using a TRIzol-based or column-

based kit. Treat with DNase I to remove contaminating genomic DNA.

RNA Quality Control: Assess RNA concentration and purity (A260/280 and A260/230 ratios)

using a spectrophotometer. Verify RNA integrity on an agarose gel or with a Bioanalyzer.

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse

transcription kit with a mix of oligo(dT) and random hexamer primers.

qPCR Reaction: Set up qPCR reactions in triplicate, including a no-template control (NTC)

for each primer set. Each reaction should contain:

SYBR Green Master Mix

Forward and Reverse Primers (for ENO4 or reference gene)

Diluted cDNA template

Nuclease-free water

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling

protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for

60s).

Melt Curve Analysis: Include a melt curve stage at the end of the run to verify the specificity

of the amplified product.[24]
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Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative

expression of ENO4 using the ΔΔCq method, normalizing to a validated reference gene.

Signaling and Processing Pathways
ENO4 in the Glycolytic Pathway
ENO4, as an enolase, is an essential enzyme in the payoff phase of glycolysis.

Caption: Simplified diagram of the glycolytic pathway highlighting the reaction catalyzed by

Enolase (ENO4).

ENO4 Protein Processing
In vertebrates, ENO4 undergoes proteolytic processing, which is crucial for its function in

forming motile cilia and flagella.
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Caption: The processing of the ENO4 precursor protein into its mature form, mediated by

HOATZ.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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